6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxadiazinone moieties
Preparation Methods
The synthesis of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the desired oxadiazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Oxadiazinone Derivatives: Other oxadiazinone compounds that may have similar structural features but different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
511548-82-6 |
---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-phenyl-4-(thiophen-2-ylmethylidene)-1,2,5-oxadiazin-3-one |
InChI |
InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-19-11)15-14(18-16-13)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
DPKSNWAGQSELGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.